![molecular formula C8H10N4 B1622896 1,2-Diamidinobenzene CAS No. 210051-59-5](/img/structure/B1622896.png)
1,2-Diamidinobenzene
Overview
Description
1,2-Diaminobenzene, also known as o-Phenylenediamine or OPD, is an organic compound with the empirical formula C6H8N2 . This aromatic diamine is a white solid, although samples may appear darker due to oxidation by air . It is an important precursor to many heterocyclic compounds .
Synthesis Analysis
The synthesis of 1,2-Diaminobenzene commonly involves treating 2-nitrochlorobenzene with ammonia, resulting in 2-nitroaniline. The nitro group of this compound is then reduced . In the laboratory, the reduction of the nitroaniline is effected with zinc powder in ethanol, followed by purification of the diamine as the hydrochloride salt . Another synthesis method involves the use of a P-spiro chiral arylaminophosphonium barfate and a transition-metal photosensitizer as catalysts .
Molecular Structure Analysis
The molecular structure of 1,2-Diaminobenzene consists of a benzene ring with two amine groups attached at the ortho position . The molecular weight of the compound is 108.14 g/mol . The compound’s IUPAC name is Benzene-1,2-diamine .
Chemical Reactions Analysis
1,2-Diaminobenzene is a common building block in organic synthesis . It reacts with formic acids to produce benzimidazole . Other carboxylic acids give 2-substituted benzimidazoles . The compound also reacts with nitrous acid to give benzotriazole, a corrosion inhibitor . In addition, 1,2-Diaminobenzene can be detected rapidly using a sensor probe coated with low-dimensional Co3O4/Yb2O3 nanoparticles .
Physical And Chemical Properties Analysis
1,2-Diaminobenzene is a white solid with a density of 1.031 g/cm³ . It has a melting point of 102 to 104 °C and a boiling point of 252 °C . The compound is soluble in hot water . Its acidity (pKa) is 0.80 for the doubly protonated form and 4.57 for the conjugate acid .
Safety and Hazards
properties
IUPAC Name |
benzene-1,2-dicarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H3,9,10)(H3,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMCQHMXUGVADN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)N)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404011 | |
Record name | 1,2-DIAMIDINOBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diamidinobenzene | |
CAS RN |
210051-59-5 | |
Record name | 1,2-DIAMIDINOBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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